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molecular formula C16H16N2O3 B8650213 Metominostrobin

Metominostrobin

Cat. No. B8650213
M. Wt: 284.31 g/mol
InChI Key: HIIRDDUVRXCDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05548078

Procedure details

A solution of N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide (1.50 g) and hydroxylamine hydrochloride (0.69 g) in methanol (10 ml) was refluxed for 220 minutes while stirring, and water (75 ml) was added to the reaction mixture, followed by extraction with dichloromethane twice (150 ml and 100 ml). The organic layer was washed with water (75 ml) and dried over anhydrous sodium sulfate. Upon filtration, the filtrate was concentrated under reduced pressure to give a crystalline residue. The residue was combined with dimethylformamide (DMF) (7 ml), potassium carbonate (1.6 g) and dimethyl sulfate (0.58 ml) and stirred overnight. The reaction mixture was treated in the same manner as in Example 2 to give 0.80 g of the objective compound as an isomeric product.
Name
N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:19])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O.Cl.[NH2:21]O.[C:23](=[O:26])([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CO.CN(C)C=O.O>[CH3:1][NH:2][C:3](=[O:19])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N:21][O:26][CH3:23] |f:1.2,3.4.5|

Inputs

Step One
Name
N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide
Quantity
1.5 g
Type
reactant
Smiles
CNC(C(=O)C1=C(C=CC=C1)OC1=CC=CC=C1)=O
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.58 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane twice (150 ml and 100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Upon filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner as in Example 2

Outcomes

Product
Name
Type
product
Smiles
CNC(C(=NOC)C1=C(C=CC=C1)OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05548078

Procedure details

A solution of N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide (1.50 g) and hydroxylamine hydrochloride (0.69 g) in methanol (10 ml) was refluxed for 220 minutes while stirring, and water (75 ml) was added to the reaction mixture, followed by extraction with dichloromethane twice (150 ml and 100 ml). The organic layer was washed with water (75 ml) and dried over anhydrous sodium sulfate. Upon filtration, the filtrate was concentrated under reduced pressure to give a crystalline residue. The residue was combined with dimethylformamide (DMF) (7 ml), potassium carbonate (1.6 g) and dimethyl sulfate (0.58 ml) and stirred overnight. The reaction mixture was treated in the same manner as in Example 2 to give 0.80 g of the objective compound as an isomeric product.
Name
N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:19])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=O.Cl.[NH2:21]O.[C:23](=[O:26])([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CO.CN(C)C=O.O>[CH3:1][NH:2][C:3](=[O:19])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[N:21][O:26][CH3:23] |f:1.2,3.4.5|

Inputs

Step One
Name
N-methyl-2-(2-phenoxyphenyl)-2-oxoacetamide
Quantity
1.5 g
Type
reactant
Smiles
CNC(C(=O)C1=C(C=CC=C1)OC1=CC=CC=C1)=O
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.58 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with dichloromethane twice (150 ml and 100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Upon filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crystalline residue
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated in the same manner as in Example 2

Outcomes

Product
Name
Type
product
Smiles
CNC(C(=NOC)C1=C(C=CC=C1)OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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